2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
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Overview
Description
2-(2-methoxyphenyl)-N-[(3-methyl-2-thiophenyl)methylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Reactivity
- 2-(2-Methoxyphenyl)-N'-[(3-Methyl-2-Thienyl)Methylene]-4-Quinolinecarbohydrazide and related compounds have been synthesized in various research studies, exploring their reactivity and potential applications. For instance, Bingul et al. (2016) synthesized a series of hydrazide compounds incorporating a quinoline moiety, which showed significant anti-cancer activity against several cancer cell lines (Bingul et al., 2016). Similarly, Pakray and Castle (1987) prepared monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines by photocyclization, indicating the versatile chemistry of related compounds (Pakray & Castle, 1987).
Optical Properties and Applications
- The optical properties of compounds similar to this compound have been extensively studied. Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, demonstrating their potential in optical device applications (Naseema et al., 2010). Li et al. (2002) showed how postfunctionalization of poly(thiophene)s can tune optical properties and enhance solid-state emission, relevant for understanding the behavior of similar compounds (Li et al., 2002).
Structural and Medicinal Chemistry
- The structural aspects and potential medicinal applications of quinoline and thienyl derivatives have been a focus in several studies. Ahmed et al. (2013) synthesized cobalt and cadmium complexes with Schiff-bases derived from similar compounds, examining their biological activities (Ahmed et al., 2013). Osarodion (2022) synthesized and evaluated the antibacterial activity of quinazolinone derivatives, showcasing their potential in pharmaceutical applications (Osarodion, 2022).
Polymers and Materials Science
- In materials science, compounds with structures similar to this compound have been used to synthesize conducting polymers. Turac et al. (2011) focused on electrochemical copolymerizations of quinoxaline derivatives, contributing to the development of new materials (Turac et al., 2011).
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-11-12-29-22(15)14-24-26-23(27)18-13-20(17-8-4-6-10-21(17)28-2)25-19-9-5-3-7-16(18)19/h3-14H,1-2H3,(H,26,27)/b24-14+ |
InChI Key |
DNYGCFCSLRQZIP-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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